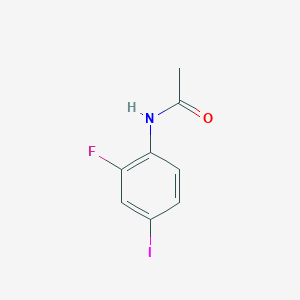

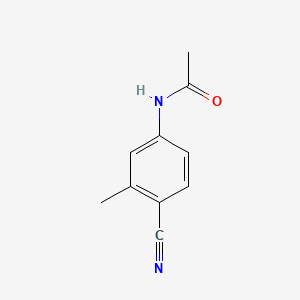

4-Acetamido-2-methylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves a three-step process starting from 2-vinylbenzonitrile derivatives. The critical step in this process is the iodine-mediated 6-endo cyclization of (Z)-3-acetylamino-3-(2-vinylphenyl)propenamides. These intermediates are prepared by coupling 2-vinylbenzonitriles with magnesium enolates of tertiary amides, followed by N-acetylation. Although the papers do not directly describe the synthesis of 4-Acetamido-2-methylbenzonitrile, the methodologies discussed could potentially be adapted for its synthesis, considering the structural similarities .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 4-Acetamido-2-methylbenzonitrile, they do provide information on the molecular structure of closely related compounds. The (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides synthesized in these studies share a common acetyl group and a benzonitrile moiety, which are also present in 4-Acetamido-2-methylbenzonitrile. This suggests that the molecular structure of 4-Acetamido-2-methylbenzonitrile would likely exhibit similar reactivity and electronic properties due to these functional groups .

Chemical Reactions Analysis

The papers focus on the iodine-mediated cyclization reaction as a key step in the synthesis of the compounds studied. This reaction is crucial for the formation of the isoquinoline ring system in the target molecules. Although the specific chemical reactions involving 4-Acetamido-2-methylbenzonitrile are not discussed, the principles of cyclization and functional group interconversion described could be relevant for understanding its reactivity. For instance, the presence of an acetamido group in 4-Acetamido-2-methylbenzonitrile could undergo similar cyclization or serve as a directing group in other chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Acetamido-2-methylbenzonitrile are not directly reported in the provided papers. However, based on the structural features of the compounds synthesized in these studies, one could infer that 4-Acetamido-2-methylbenzonitrile may exhibit properties typical of aromatic nitriles and amides, such as moderate polarity, potential for hydrogen bonding, and reactivity towards nucleophiles and electrophiles. The acetamido substituent could also influence the compound's melting point, solubility, and stability .

Scientific Research Applications

Subheading: Adsorptive Elimination from Water

Acetaminophen, an analgesic and antipyretic, can enter water bodies through veterinary use, medical waste, and pharmaceutical effluents. Recent studies have focused on adsorptive elimination of acetaminophen from water, highlighting the significant role of biochar-based adsorbents, like ZnAl/biochar, in the process. These adsorbents demonstrate a high capacity for removing acetaminophen, often more than their own weight of the pollutant. The studies underline the effectiveness of π-π interactions, hydrogen bonds, and electrostatic interaction in the adsorption process. Future research directions include exploring cost-effective processes, adsorbent regeneration, and understanding adsorption mechanisms in fixed-bed columns (Igwegbe et al., 2021).

Advanced Oxidation Processes for Degradation

Subheading: Advanced Oxidation Processes for Acetaminophen Degradation

Advanced Oxidation Processes (AOPs) have been applied to degrade acetaminophen in water. This comprehensive review summarizes the degradation pathways, by-products, and biotoxicity of acetaminophen when treated with AOPs. The study discusses the most frequently detected by-products and uses the Fukui function to predict reactive sites in the acetaminophen molecule. It emphasizes the significance of understanding the degradation pathways and by-products for enhancing AOP systems in treating acetaminophen (Qutob et al., 2022).

Analytical Behavior and Assay Methods

Subheading: Analytical Behavior of Aromatic Thiosemicarbazones

Following the reports on the tuberculostatic activity of 4-acetamidobenzaldehyde thiosemicarbazone, studies have delved into the analytical behavior of aromatic thiosemicarbazones to establish reliable assay methods. These studies reveal challenges in the analysis of these compounds, such as partial hydrolysis of the acetamido group under certain conditions. The research suggests alternative methods for the estimation of 4-acetamidobenzaldehyde thiosemicarbazone, emphasizing the potential for the development of more precise and accurate analytical techniques (Haugas & Mitchell, 1950).

Mechanism of Action

Target of Action

The primary targets of 4-Acetamido-2-methylbenzonitrile are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Mode of Action

It is known that the compound can be prepared by the solvent-free n-acetylation of 4-amino-2-methylbenzonitrile in the presence of a solid acid catalyst .

Biochemical Pathways

It may be used in the preparation of 2-nitro-4-aminotoluene by acid hydrolysis .

Result of Action

As research progresses, more information about these effects will likely become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Acetamido-2-methylbenzonitrile. For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . The compound’s efficacy may also be influenced by factors such as temperature, pH, and the presence of other substances .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name |

N-(4-cyano-3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-5-10(12-8(2)13)4-3-9(7)6-11/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCREJLHAPEANJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372027 |

Source

|

| Record name | 4-Acetamido-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321162-59-8 |

Source

|

| Record name | 4-Acetamido-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.